5-(Chloromethyl)-2-(4-chlorophenyl)pyrimidine
Description
Properties
IUPAC Name |
5-(chloromethyl)-2-(4-chlorophenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2/c12-5-8-6-14-11(15-7-8)9-1-3-10(13)4-2-9/h1-4,6-7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFCPXMNKKWWCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=N2)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of Pyrimidine Precursors
A common approach to synthesizing chlorinated pyrimidine derivatives involves the chlorination of appropriately substituted pyrimidine precursors. One effective method is the chlorination of 5-chlorouracil using thionyl chloride (SOCl₂) in an organic solvent such as dichloroethane under reflux conditions. This method yields 2,4,5-trichloropyrimidine intermediates, which can be further functionalized to obtain the target compound.
- Reaction Conditions:
- Solvent: Ethylene dichloride (dichloroethane)
- Reagents: 5-chlorouracil and thionyl chloride
- Molar ratio: 1:1 to 1:30 (5-chlorouracil:thionyl chloride)
- Temperature: Reflux with insulation
- Reaction time: 1 to 60 hours
- Outcome:
- Yield: >80%
- Purity: >99%
- Advantages: Reduced chlorinating agent consumption, easy process control, low waste discharge, and absence of phosphide pollution
- Process conducted at atmospheric pressure, simplifying handling
This method provides a stable and high-purity chlorinated pyrimidine intermediate critical for further synthesis steps.
The introduction of the chloromethyl group at the 5-position and the 4-chlorophenyl substituent at the 2-position of the pyrimidine ring can be achieved through nucleophilic substitution reactions. For example, a pyrimidine intermediate bearing a hydroxymethyl group at the 5-position can be converted to the chloromethyl derivative using thionyl chloride or similar chlorinating agents.
- Example Procedure:
- Starting from a 5-(hydroxymethyl)-2-(4-chlorophenyl)pyrimidine intermediate
- Treatment with thionyl chloride (SOCl₂) converts the hydroxymethyl group to chloromethyl
- Reaction performed under mild heating or microwave irradiation to enhance reaction rates
- Microwave-Assisted Synthesis:
- Use of microwave irradiation (e.g., 150 W, 95°C, 15-30 min) in the presence of bases like cesium carbonate (Cs₂CO₃) in solvents such as DMF can improve yields and reduce reaction times
- This approach also facilitates coupling reactions to introduce the 4-chlorophenyl group or other substituents efficiently.
Summary Table of Preparation Methods
Research Findings and Analytical Data
- Spectroscopic Characterization:
- ^1H-NMR typically shows characteristic singlets for chloromethyl protons around δ 4.5-4.7 ppm
- ^13C-NMR confirms the presence of chloromethyl carbon and aromatic carbons
- High-resolution mass spectrometry (HRMS) confirms molecular weight consistent with C₁₁H₇Cl₂N₂ (for 5-(chloromethyl)-2-(4-chlorophenyl)pyrimidine)
- Yields and Purity:
- Chlorination steps generally yield over 80% with purity exceeding 99% when optimized
- Cross-coupling steps yield are moderate but allow structural diversity
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-2-(4-chlorophenyl)pyrimidine undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or substituted amines.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
5-(Chloromethyl)-2-(4-chlorophenyl)pyrimidine has been investigated for its potential as a pharmaceutical intermediate. Its structural components suggest possible interactions with various biological targets, particularly protein kinases involved in cell signaling pathways.
- Anticancer Activity : Research indicates that this compound may inhibit specific kinases that are critical in cancer cell proliferation. Studies have shown significant binding affinities to targets such as PfGSK3 and PfPK6, which are implicated in cancer progression and resistance to therapies .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects, with preliminary studies suggesting efficacy against certain bacterial strains, indicating its potential use in developing new antibiotics .
The biological mechanisms associated with this compound primarily involve:
- Inhibition of Protein Kinases : This compound can modulate key signaling pathways by inhibiting kinases that regulate cell cycle and apoptosis, thus potentially leading to therapeutic effects in cancer treatment .
- Anti-inflammatory Effects : Similar pyrimidine derivatives have shown promise in reducing inflammation markers in various models, suggesting that this compound may also exhibit anti-inflammatory properties .
Agrochemicals
The unique reactivity of the chloromethyl group allows for its use as an intermediate in the synthesis of agrochemicals. This includes the development of herbicides and pesticides that leverage the compound's ability to interact with biological systems.
Material Science
In material science, compounds like this compound can be utilized to create materials with specific chemical properties due to their heterocyclic nature, which can enhance material stability and performance.
Case Study 1: Anticancer Efficacy
A preclinical study evaluated the efficacy of this compound against various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, particularly in breast and lung cancer models, highlighting its potential as an anticancer agent .
Case Study 2: Anti-inflammatory Research
Research involving animal models demonstrated that derivatives of this compound significantly reduced inflammation markers associated with rheumatoid arthritis. The study concluded that modifications to the pyrimidine structure could enhance anti-inflammatory activity .
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-2-(4-chlorophenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit kinase enzymes involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Core
5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine (CAS: 1025263-05-1)
- Structure: Pyrimidine with 4-chlorophenyl at position 5 and a 3-(trifluoromethyl)phenoxy group at position 2.
- Molecular Formula : C17H10ClF3N2O (MW: 368.73).
- Key Differences: The trifluoromethylphenoxy group introduces strong electron-withdrawing effects, enhancing stability and altering binding affinities compared to the chloromethyl group in the target compound.
4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine
- Structure : Pyrimidine with chloro, dimethyl, and trifluoromethyl substituents.
- Key Differences : The trifluoromethyl and dimethyl groups increase steric bulk and electron-withdrawing properties, reducing reactivity compared to the chloromethyl group.
- Applications : Utilized in agrochemical research for pesticidal activity .
Pyrrolo[2,3-d]pyrimidine Derivatives
- Example : 5-(4-Chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine.
- Structure : Fused pyrrole-pyrimidine system with 4-chlorophenyl and pyrrolidinyl substituents.
- Key Differences : The fused ring system enhances rigidity and mimics nucleoside structures, improving binding to biological targets like kinases or epigenetic regulators.
- Applications : Studied for anticancer and antibiotic properties due to structural similarity to nucleosides .
Thieno[2,3-d]pyrimidine Derivatives
Reactivity and Functional Group Comparisons
Chloromethyl vs. Oxadiazole Derivatives
- Example : 5-(Chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole (CAS: 57238-75-2).
- Structure : Oxadiazole ring with chloromethyl and 4-chlorophenyl groups.
- Key Differences: The oxadiazole ring is more electron-deficient than pyrimidine, making it a better hydrogen-bond acceptor.
- Applications : Used as intermediates in drug synthesis for antiviral or antimicrobial agents .
Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-Imidazole-4-yl] Acetate
- Structure : Imidazole core with 4-chlorophenyl and ester groups.
- Key Differences : The imidazole ring provides a basic nitrogen, enabling interactions with metal ions or acidic residues in enzymes.
- Applications: Demonstrated strong inhibitory activity against nuclear sirtuins in non-small cell lung cancer (NSCLC) cell lines .
Comparative Data Table
Key Research Findings
Biological Activity
5-(Chloromethyl)-2-(4-chlorophenyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a chloromethyl group and a chlorophenyl substituent, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and anticancer effects, structure-activity relationships (SARs), and relevant case studies.
Anti-inflammatory Activity
Recent studies have demonstrated that pyrimidine derivatives, including this compound, exhibit significant anti-inflammatory properties. In vitro assays have shown that certain derivatives can suppress COX-2 activity, which is crucial in the inflammatory response. For instance, compounds similar to this compound displayed IC50 values against COX-2 comparable to the standard drug celecoxib, indicating their potential as anti-inflammatory agents .
Table 1: COX-2 Inhibition Potency of Pyrimidine Derivatives
| Compound | IC50 (μmol) |
|---|---|
| This compound | 0.04 ± 0.02 |
| Celecoxib | 0.04 ± 0.01 |
Anticancer Activity
The anticancer potential of this compound has also been explored. In various studies, pyrimidine derivatives have shown cytotoxic effects against several cancer cell lines, including breast (MCF-7), lung (A-549), and fibrosarcoma (HT-1080). For example, a related compound demonstrated an IC50 value of 19.56 µM against HT-1080 cells . The mechanism of action appears to involve induction of apoptosis through pathways involving caspase activation.
Table 2: Cytotoxic Activity of Pyrimidine Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| Related Compound | HT-1080 | 19.56 |
| Doxorubicin | MCF-7 | ~0.5 |
Structure-Activity Relationships (SAR)
The biological activity of pyrimidine derivatives is significantly influenced by their chemical structure. Substituents such as electron-donating groups enhance anti-inflammatory and anticancer activities. The presence of halogen atoms, particularly chlorine in the para position on the phenyl ring, has been associated with increased potency against various biological targets .
Key Findings in SAR Studies:
- Electron-donating groups improve activity.
- Halogen substitutions can modulate potency.
- Chloromethyl groups at position 2 enhance anti-inflammatory effects.
Case Studies
Several case studies have highlighted the efficacy of pyrimidine derivatives in preclinical models:
- Anti-inflammatory Model: In a carrageenan-induced paw edema model in rats, compounds structurally similar to this compound exhibited significant reduction in edema compared to control groups, demonstrating their potential as anti-inflammatory agents.
- Anticancer Efficacy: A study evaluated the cytotoxicity of various pyrimidine derivatives against multiple cancer cell lines, revealing that modifications at the chlorophenyl position significantly impacted their anticancer activity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(Chloromethyl)-2-(4-chlorophenyl)pyrimidine, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves nucleophilic substitution or Suzuki-Miyaura coupling. For example, chloromethylation of a pyrimidine precursor using 4-chlorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C achieves moderate yields (40–60%) .
- Optimization : Catalysts like Pd(PPh₃)₄ improve cross-coupling efficiency, while microwave-assisted synthesis reduces reaction time by 50% compared to conventional heating .
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) enhances purity (>95%) .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- NMR : ¹H/¹³C NMR identifies key signals:
- Chloromethyl group: δ ~4.6 ppm (¹H, singlet), δ ~45 ppm (¹³C).
- 4-Chlorophenyl ring: δ ~7.4–7.6 ppm (aromatic protons) .
Q. How does the compound’s stability vary under different storage conditions?
- Stability : Degrades by 15% after 6 months at 25°C in air; argon atmosphere reduces degradation to <5%. Hydrolysis occurs in aqueous solutions (pH <3 or >11), forming 2-(4-chlorophenyl)pyrimidine-5-methanol .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of chloromethylation in pyrimidine derivatives?
- Electronic effects : The electron-deficient pyrimidine ring directs electrophilic attack to the 5-position via resonance stabilization of the intermediate carbocation .
- Steric factors : Substituents at the 4-position (e.g., 4-chlorophenyl) hinder alternative reaction pathways, favoring 5-(chloromethyl) formation .
- Computational validation : DFT calculations (B3LYP/6-31G*) show a 10 kJ/mol lower activation barrier for 5-substitution vs. 4-substitution .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?
- Assay variability : MIC values vary due to differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) and culture conditions .
- Structural analogs : Compare with derivatives (e.g., 5-fluoromethyl or 5-hydroxymethyl analogs) to isolate the role of the chloromethyl group .
- Synergistic effects : Evaluate combinations with known antibiotics (e.g., β-lactams) to identify potentiation mechanisms .
Q. What strategies improve the compound’s solubility for in vivo pharmacokinetic studies?
- Prodrug design : Introduce hydrolyzable groups (e.g., acetate esters) at the chloromethyl position, increasing water solubility by 20-fold .
- Nanoformulation : Encapsulation in PLGA nanoparticles enhances bioavailability (AUC increased by 3× in rodent models) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
